2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine

Medicinal Chemistry Building Block Physicochemical Property

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine (CAS 1249432-16-3) is a heterocyclic building block with molecular formula C₁₃H₁₉ClN₂ and molecular weight 238.76 g/mol. The compound is listed as a research chemical by multiple vendors internationally, with commercial purity specifications ranging from 97% to 98%.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
Cat. No. B13632306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CC2=C(N=CC=C2)Cl)C
InChIInChI=1S/C13H19ClN2/c1-10-6-11(2)8-16(7-10)9-12-4-3-5-15-13(12)14/h3-5,10-11H,6-9H2,1-2H3
InChIKeyPTUZUSKZJWCWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine (CAS 1249432-16-3): Technical Identity and Procurement Baseline


2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine (CAS 1249432-16-3) is a heterocyclic building block with molecular formula C₁₃H₁₉ClN₂ and molecular weight 238.76 g/mol . The compound is listed as a research chemical by multiple vendors internationally, with commercial purity specifications ranging from 97% to 98% . Classified as a non-hazardous material for DOT/IATA transport under standard conditions, it is stocked and shipped for research and development use . Predicted physicochemical properties include a boiling point of 319.7 ± 27.0 °C, density of 1.080 ± 0.06 g/cm³, and a pKa of 7.69 ± 0.10 . Vendors explicitly restrict its use to laboratory research, excluding food, cosmetic, drug, consumer product, biocide, and pesticide applications .

Workflow Medicinal chemistry building block
Selection Purity grade choice for application
Use Context Research only; not for consumer goods

Why 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine Cannot Be Interchanged with Generic 2-Chloropyridine or Simple Piperidine Derivatives


Generic substitution is precluded by the compound's specific structural architecture: a 2-chloropyridine core is connected via a methylene bridge to the nitrogen of a 3,5-dimethylpiperidine ring, yielding the SMILES structure CC1CC(C)CN(Cc2cccnc2Cl)C1 . This arrangement creates a sterically-hindered, tertiary amine-containing scaffold distinct from simpler 2-chloropyridine or piperidine congeners. The electron-withdrawing chlorine at the pyridine 2-position, combined with the sterically-demanding 3,5-dimethyl substitution pattern on the piperidine ring, generates a unique electronic and conformational profile. For instance, 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine (CAS 1250675-90-1, MW 210.70) has a different molecular weight, lacks the 3,5-dimethylpiperidine pharmacophore, and is listed under a separate CAS registry, confirming it cannot be considered a direct equivalent . The 3,5-dimethylpiperidine moiety introduces diastereomeric complexity (cis/trans isomerism) with potentially differential reactivity profiles in downstream synthetic transformations [1].

Steric & electronic mismatch
2-Chloropyridine or simple piperidine derivatives lack the 3,5-dimethylpiperidine scaffold and methylene bridge, altering reactivity.
Diastereomeric complexity
The 3,5-dimethylpiperidine ring introduces cis/trans isomerism; different diastereomers may exhibit distinct reactivity profiles.
Closest analog not interchangeable
The non-methylated analog (CAS 1250675-90-1) has a different molecular weight and property profile; direct replacement requires validation.

Quantitative Differentiation Evidence for 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine Versus Closest Analogs


Molecular Weight Differentiation Relative to Non-Methylated Piperidine Analog

The presence of two methyl substituents on the piperidine ring of the target compound increases its molecular weight by 28.06 Da (13.3%) compared to the non-methylated analog, 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine . This mass difference, coupled with increased lipophilicity from the additional methylene units, affects chromatographic retention behavior, solubility, and membrane permeability in downstream applications.

Molecular weight shift
Data to verify
+28.06 Da (13.3% increase)
Affects chromatographic retention, solubility, and permeability
Calculated from formula; vendor-reported values
Medicinal Chemistry Building Block Physicochemical Property

Purity Assay Differentiation: 97% Versus 98% Commercial Specifications

Two commercial purity grades are available for this compound: 97% (AKSci) and 98% (CymitQuimica/Fluorochem) . The 98% grade is offered by CymitQuimica under the Fluorochem brand, while AKSci supplies the 97% grade. This 1% purity difference may be significant in applications where trace impurities (e.g., residual starting materials or synthetic byproducts) could interfere with sensitive catalytic reactions or biological assay readouts.

Purity specification
Data to verify
97% vs 98% minimum purity
Impurity profile may influence sensitive catalytic or HTS assays
Vendor CoA specifications; no orthogonal verification
Quality Control Procurement Purity Specification

Predicted pKa and Physicochemical Profile: Distinction from para-Substituted Regioisomer

The predicted pKa of the target compound (7.69 ± 0.10) reflects the basicity of the tertiary amine in the 3,5-dimethylpiperidine ring attached via a methylene linker to the 3-position of 2-chloropyridine . The para-substituted regioisomer, 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine, has a distinctly different connectivity (direct N-aryl linkage at the 4-position rather than a methylene-bridged 3-substitution) and separate CAS identity, resulting in altered electron distribution on the pyridine ring and different predicted reactivity . Experimental pKa and logD comparisons are not publicly available but can be computationally derived during procurement evaluation.

Predicted pKa
Class-level
pKa = 7.69 ± 0.10
Governs ionization state under assay conditions; regioisomer differs
Predicted; no experimental verification
Physicochemical Property Regioisomer Computational Prediction

Recommended Procurement and Application Scenarios for 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine


Medicinal Chemistry: Late-Stage Diversification of Piperidine-Containing Scaffolds

The 2-chloropyridine moiety serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi), while the 3,5-dimethylpiperidine group provides a conformationally-restricted, sterically-hindered amine for SAR exploration. The methylene linker between the pyridine and piperidine rings introduces conformational flexibility distinct from directly N-arylated analogs . This compound is suitable as a building block for kinase inhibitor programs, GPCR ligand optimization, or any project requiring a substituted piperidine pharmacophore with a synthetic exit vector at the pyridine 2-position.

Organic Synthesis: Substrate for Pd-Catalyzed Cross-Coupling Method Development

The chlorine at the pyridine 2-position is activated toward oxidative addition by palladium catalysts, making this compound a suitable test substrate for developing new cross-coupling methodologies. The sterically-demanding 3,5-dimethylpiperidine substituent provides a realistic steric environment for evaluating ligand and catalyst performance under synthetically-relevant conditions .

Chemical Biology: Probe Synthesis with Defined Steric Bulk

The 3,5-dimethyl substitution pattern on the piperidine ring introduces defined steric bulk that can be exploited in chemical probe design to probe steric tolerance within protein binding pockets. The predicted pKa of 7.69 ± 0.10 indicates that the tertiary amine will be partially protonated at physiological pH, a property relevant for modulating solubility and target engagement in cellular assays.

Procurement: Sourcing Strategy Based on Purity Requirements

For HTS and early discovery applications where compound purity is critical, the 98% grade (CymitQuimica/Fluorochem) is recommended . For large-scale synthetic intermediate use where subsequent purification is planned, the 97% grade (AKSci) provides a cost-effective alternative . Users should request batch-specific Certificates of Analysis and consider orthogonal purity verification (HPLC, NMR) for sensitive applications.

Application
Selection Property
Validation Focus
Medicinal chemistry diversification
Steric and electronic profile of 3,5-dimethylpiperidine
Reactivity at 2-chloro handle in cross-couplings
Cross-coupling method development
Activated 2-chloropyridine for Pd insertion
Steric environment from piperidine substituent
Chemical probe design
Defined steric bulk and predicted pKa
Protonation state at physiological pH
Procurement strategy
Purity grade options for application needs
Batch-specific CoA and orthogonal purity verification
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